REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]([Cl:16])=[C:11]([CH:15]=1)[C:12]([OH:14])=[O:13].[CH3:20]O>>[CH3:20][O:13][C:12](=[O:14])[C:11]1[CH:15]=[C:7]([Br:6])[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]=1[Cl:16]
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
51 g
|
Type
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reactant
|
Smiles
|
BrC=1C=C(C(=C(C(=O)O)C1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
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Details
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subsequently cooled with an ice bath
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Type
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CUSTOM
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Details
|
the resulting precipitate is isolated by filtration
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Type
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CONCENTRATION
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Details
|
The mother liquor is concentrated
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Type
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ADDITION
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Details
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water is added
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Type
|
CUSTOM
|
Details
|
the resulting precipitate is isolated by filtration
|
Name
|
|
Type
|
|
Smiles
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COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |